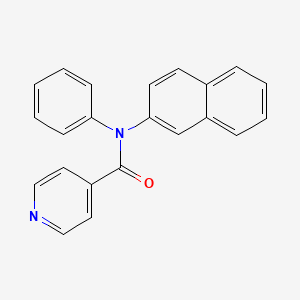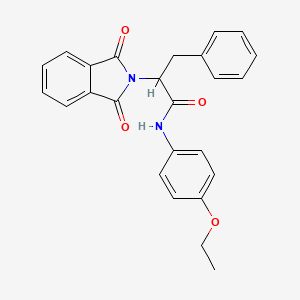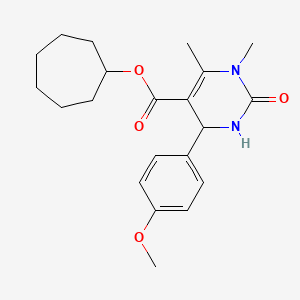
N-2-naphthyl-N-phenylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-naphthyl-N-phenylisonicotinamide (NITD-008) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological properties. NITD-008 has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-2-naphthyl-N-phenylisonicotinamide is not fully understood, but studies have suggested that it may target multiple pathways in the cell. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of M. tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-naphthyl-N-phenylisonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce bacterial load in infected mice and to prevent the development of drug resistance. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce parasite load in infected mice and to prevent the development of drug resistance. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-2-naphthyl-N-phenylisonicotinamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, there are also limitations to its use, including its solubility and stability issues, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-2-naphthyl-N-phenylisonicotinamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
N-2-naphthyl-N-phenylisonicotinamide can be synthesized using various methods, including the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a catalyst. Another method involves the reaction of 2-naphthylamine with 2-chloronicotinic acid, followed by reaction with phenylboronic acid in the presence of a palladium catalyst. N-2-naphthyl-N-phenylisonicotinamide can also be synthesized using a microwave-assisted method, which involves the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a copper catalyst.
Scientific Research Applications
N-2-naphthyl-N-phenylisonicotinamide has been studied for its potential therapeutic applications in various diseases, including tuberculosis, malaria, and cancer. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has shown activity against both the blood and liver stages of the parasite. In cancer, N-2-naphthyl-N-phenylisonicotinamide has shown potential as a chemotherapeutic agent, with studies showing inhibition of cancer cell growth and induction of apoptosis.
properties
IUPAC Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-14-23-15-13-18)24(20-8-2-1-3-9-20)21-11-10-17-6-4-5-7-19(17)16-21/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIZSQXIZLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)


![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)